N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
Overview
Description
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C23H18N2O6S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide is 450.08855747 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Anti-enzymatic Activities
Research on derivatives of N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide has demonstrated potent antibacterial properties. A study synthesized various derivatives by substituting the N-atom with alkyl/aralkyl halides, revealing that these compounds exhibit significant antibacterial effectiveness against multiple bacterial strains. Moreover, these derivatives showed moderate to weak inhibition of specific enzymes, indicating their potential as antibacterial agents and enzyme inhibitors (Abbasi et al., 2015).
Antimicrobial Activity
Another line of research focused on the synthesis of derivatives aimed at antimicrobial applications. By undergoing specific chemical reactions, these derivatives were engineered to combat microbial agents such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The structural elucidation of these compounds, alongside their antimicrobial activity, underscores their utility in addressing microbial resistance (Patel et al., 2011; Patel et al., 2012).
Synthesis Methodologies
In the realm of chemical synthesis, methods have been developed to prepare precursors for “Acid Alizarin Violet N” derivatives, showcasing the versatility of N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide in synthesizing complex molecules. This involves a series of reactions including chlorosulfonation, hydrolysis, and diazotization, paving the way for the creation of azobenzenesulfonamide derivatives (Katritzky et al., 1993).
Computational Studies
A comprehensive study explored the structural and electronic properties of a newly synthesized sulfonamide molecule, offering insights into its stability and interactions at the molecular level. Through computational and spectroscopic analyses, the research revealed the compound's potential for interacting with proteins, suggesting applications in drug design and molecular docking studies (Murthy et al., 2018).
Properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c1-14-6-9-17(13-20(14)25(28)29)32(30,31)24-16-8-11-21(26)19(12-16)23-18-5-3-2-4-15(18)7-10-22(23)27/h2-13,24,26-27H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQVCECTGXXFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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